molecular formula C22H27ClN6O3 B12158397 1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide

1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide

Cat. No.: B12158397
M. Wt: 458.9 g/mol
InChI Key: XJOFTOZGLCXHPA-UHFFFAOYSA-N
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Description

1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide is a complex organic compound that features a piperazine ring, a pyridazine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 3-chlorophenylpiperazine, which is then reacted with various reagents to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C22H27ClN6O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN6O3/c23-17-2-1-3-18(14-17)26-10-12-27(13-11-26)19-4-5-20(30)29(25-19)15-21(31)28-8-6-16(7-9-28)22(24)32/h1-5,14,16H,6-13,15H2,(H2,24,32)

InChI Key

XJOFTOZGLCXHPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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